![molecular formula C19H14ClN5O B2377723 2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 891113-73-8](/img/structure/B2377723.png)
2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Assessment
The synthesis of compounds related to 2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide involves creating novel analogs with varying biological properties. For instance, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines demonstrates the methodology and biological assessment of related compounds, indicating their potential in pharmacological applications (Kumar et al., 2019).
Antiviral and Antimicrobial Activities
Compounds in the same family show promising antiviral and antimicrobial properties. For example, certain triazolo[4,3-b]pyridazine derivatives demonstrated significant antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008). In addition, various analogs have shown antibacterial and antifungal activities, expanding the scope of research in medicinal chemistry (Islam & Siddiqui, 2010).
Structural Analysis and DFT Calculations
Advanced techniques like Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks are used to analyze the structure of related compounds. These studies provide insights into the molecular interactions and stability of these compounds, which is crucial for developing pharmaceuticals (Sallam et al., 2021).
Antidiabetic and Anticancer Activities
Certain derivatives exhibit potential as antidiabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities (Bindu et al., 2019). Additionally, other analogs show anticancer activity, highlighting their potential use in cancer treatment (Mamta et al., 2019).
Mechanism of Action
- One possibility is that it interacts with DNA or RNA, given its heterocyclic structure. DNA intercalators are known to bind between base pairs in the DNA double helix, affecting replication and transcription processes .
Target of Action
Mode of Action
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-15-6-4-13(5-7-15)10-19(26)22-16-3-1-2-14(11-16)17-8-9-18-23-21-12-25(18)24-17/h1-9,11-12H,10H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZGZNKIBBOCQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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